Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H24N2O4 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
A study by Passarella et al. (2005) demonstrated the use of a related compound, 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, in preparing biologically active alkaloids such as sedridine, allosedridine, and methylsedridine. This highlights its potential in synthesizing complex organic compounds (Passarella et al., 2005).
Zhang et al. (2018) synthesized Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, demonstrating its application in cancer therapeutics (Zhang et al., 2018).
Sanjeevarayappa et al. (2015) reported that Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate exhibits moderate anthelmintic and poor antibacterial activity, indicating its potential in parasitic disease treatment (Sanjeevarayappa et al., 2015).
Kong et al. (2016) successfully synthesized Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2,dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an example of its application in complex organic synthesis (Kong et al., 2016).
Wei et al. (2010) optimized the synthesis of a crucial intermediate in vandetanib, an anticancer drug, demonstrating its role in pharmaceutical synthesis (Wei et al., 2010).
Wang et al. (2015) synthesized a key intermediate for Vandetanib, showing its application in the synthesis of pharmaceuticals (Wang et al., 2015).
Qin et al. (2014) synthesized an intermediate in biotin synthesis from L-cystine, highlighting its use in vitamin synthesis (Qin et al., 2014).
Moskalenko et al. (2014) developed a method for preparing diverse piperidine derivatives, indicating its potential in creating a variety of organic compounds (Moskalenko & Boev, 2014).
Jona et al. (2009) developed an asymmetric synthesis method for a useful intermediate in nociceptin antagonists, showcasing its application in pain management research (Jona et al., 2009).
Kulkarni et al. (2016) synthesized two piperazine-1-carboxylate derivatives and evaluated them, indicating their potential in biological applications (Kulkarni et al., 2016).
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate” are currently unknown . This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .
Mode of Action
As a unique chemical, its interaction with its targets and any resulting changes are subjects of ongoing research .
Result of Action
It is a unique chemical provided to researchers for the purpose of studying its potential effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-10(7-9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCQNWXLNZGEHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453979 | |
Record name | tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139290-70-3 | |
Record name | tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl-4-Å?methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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